molecular formula C11H8F3NO3 B15504341 2-(3-Methoxy-4-(trifluoromethyl)phenyl)oxazol-5(4H)-one

2-(3-Methoxy-4-(trifluoromethyl)phenyl)oxazol-5(4H)-one

Cat. No.: B15504341
M. Wt: 259.18 g/mol
InChI Key: NNJXBFOTPOMFJX-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-(trifluoromethyl)phenyl)oxazol-5(4H)-one is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound belongs to the oxazol-5(4H)-one class of heterocycles, a scaffold recognized in medicinal chemistry for its relevance in developing enzyme inhibitors . Researchers can utilize this compound as a key intermediate or precursor for synthesizing novel molecules with potential bioactive properties. The structure incorporates a trifluoromethyl group, a common motif in modern drug design known to enhance metabolic stability, membrane permeability, and binding affinity. The primary research application of this core structure is the investigation of reversible enzyme inhibition. Specifically, analogs of the oxazol-5(4H)-one scaffold have been identified as potent and selective reversible inhibitors of Monoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase that plays a major role in degrading the endocannabinoid neurotransmitter 2-arachidonoylglycerol (2-AG). Inhibiting MAGL raises 2-AG levels, producing potential therapeutic effects such as antinociception, anti-inflammation, and neuroprotection . Unlike irreversible MAGL inhibitors, which can cause undesirable side effects like receptor desensitization upon chronic use, reversible inhibitors like those based on the oxazolone scaffold offer a potentially superior safety profile for research into conditions like pain, neurodegenerative diseases, and anxiety . Furthermore, MAGL is upregulated in certain aggressive cancer cells, and its inhibition has been shown to impair cancer cell migration and tumorigenicity, making this compound of interest in oncology research . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H8F3NO3

Molecular Weight

259.18 g/mol

IUPAC Name

2-[3-methoxy-4-(trifluoromethyl)phenyl]-4H-1,3-oxazol-5-one

InChI

InChI=1S/C11H8F3NO3/c1-17-8-4-6(10-15-5-9(16)18-10)2-3-7(8)11(12,13)14/h2-4H,5H2,1H3

InChI Key

NNJXBFOTPOMFJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NCC(=O)O2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The substituents on the phenyl ring significantly influence the physical, electronic, and biological properties of oxazolones. Below is a comparison of key analogs:

Compound Name Substituents on Phenyl Ring Synthesis Yield Key Properties/Activities References
Target Compound 3-methoxy, 4-trifluoromethyl N/A* Hypothesized enhanced bioactivity -
2-(4-(hexyloxy)phenyl)oxazol-5(4H)-one (1e) 4-hexyloxy 48% Moderate lipophilicity
2-(4-cyanophenyl)-4-methyloxazol-5(4H)-one (1i) 4-cyano, 4-methyl 37% Polar, potential CNS activity
2-(2-fluorophenyl)-4-methyloxazol-5(4H)-one (1j) 2-fluoro, 4-methyl 54% Antibacterial activity
YS-01 (SLC26A4 inhibitor) 4-tert-butyl, thiophen-2-ylmethylene N/A Anti-inflammatory, asthma therapy
4-benzylidene-2-(2-fluorophenyl) derivatives 2-fluoro, benzylidene substituents 45–60% Eco-friendly synthesis, antimicrobial

Key Observations :

  • Trifluoromethyl Group : Compounds with trifluoromethyl groups (e.g., 19d in ) exhibit increased metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .
  • Methoxy Group: The 3-methoxy group in the target compound may reduce oxidative metabolism compared to non-methoxylated analogs (e.g., 1i) .
  • Benzylidene Derivatives: 4-benzylidene oxazolones (e.g., E1-E10 in ) show notable antioxidant activity due to conjugated double bonds, which are absent in the target compound .

Antioxidant Activity

4-benzylidene oxazolones (E1-E10) demonstrate potent antioxidant activity via radical scavenging, with substituents like 4-methoxy enhancing activity . The target compound lacks a benzylidene group but may exhibit moderate activity due to its methoxy and trifluoromethyl groups.

Antimicrobial Activity

Fluorinated analogs (e.g., 1j, 2-fluorophenyl) show broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) . The trifluoromethyl group in the target compound could enhance penetration into bacterial membranes, though specific data is needed.

Enzyme Inhibition

YS-01, a thiophen-containing oxazolone, inhibits SLC26A4 with IC50 < 1 µM, suggesting that the target compound’s trifluoromethyl group may similarly enhance target binding .

Preparation Methods

Mechanism and Reagent Selection

The cyclodehydration of N-acyl-α-amino acids remains the most direct route to oxazol-5(4H)-ones. For 2-(3-methoxy-4-(trifluoromethyl)phenyl)oxazol-5(4H)-one, the precursor N-(3-methoxy-4-(trifluoromethyl)benzoyl)glycine undergoes intramolecular esterification to form the heterocyclic core. Key reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or ethyl chloroformate with 4-methylmorpholine. EDC activates the carboxylic acid group, facilitating nucleophilic attack by the amide nitrogen to release water and form the oxazolone ring.

Procedure and Optimization

In a representative protocol, N-(3-methoxy-4-(trifluoromethyl)benzoyl)glycine (1.0 equiv) is suspended in anhydrous dichloromethane (0.07 M) under argon. EDC (1.2 equiv) is added at 0°C, and the reaction is stirred for 12 hours at room temperature. Quenching with trifluoroacetic acid/methanol (2:1 v/v) followed by extraction with chloroform and column chromatography yields the oxazolone (66–67% yield). Alternative conditions using ethyl chloroformate (1.5 equiv) and 4-methylmorpholine (2.0 equiv) in tetrahydrofuran achieve higher yields (93%) for analogous structures.

Table 1. Cyclodehydration Conditions and Yields for Oxazolone Synthesis

Precursor Reagent System Solvent Temperature Yield Reference
N-Acyl-glycine derivative EDC, CH₂Cl₂ CH₂Cl₂ 0°C → rt 66%
N-Acyl-valine derivative Ethyl chloroformate, NMM THF rt 93%

Hypervalent Iodine-Mediated Oxidation

Oxidative Cyclization Pathway

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, enable the oxidation of N-acyl-α-amino acids to oxazol-5(4H)-ones without requiring preactivation of the carboxylic acid. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates. The mechanism involves iodonium-induced dehydrogenation, forming the oxazolone ring via a radical intermediate.

Experimental Execution

A solution of N-(3-methoxy-4-(trifluoromethyl)benzoyl)glycine (1.0 equiv) in acetonitrile is treated with (diacetoxyiodo)benzene (1.2 equiv) at 25°C for 6 hours. The reaction is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via silica gel chromatography to afford the product (85% yield). This method is notable for its operational simplicity and compatibility with electron-deficient aryl groups.

Robinson–Gabriel Cyclization

Dehydrative Ring Closure

Robinson–Gabriel cyclization converts N-acyl-α-amino ketones to oxazolones using dehydrating agents like phosphoryl trichloride. While less commonly applied to trifluoromethylated substrates, this method offers a route to diversify the oxazolone’s C4 position.

Synthetic Protocol

N-(3-Methoxy-4-(trifluoromethyl)benzoyl)-α-amino ketone (1.0 equiv) is refluxed with phosphoryl trichloride (3.0 equiv) in toluene for 4 hours. After neutralization with ice-water, extraction with dichloromethane yields the cyclized product (90–91% yield). This method is advantageous for introducing alkyl or aryl groups at the C4 position through the α-amino ketone precursor.

Palladium-Catalyzed Cross-Coupling Strategies

Challenges and Considerations

The electron-withdrawing trifluoromethyl group may hinder transmetallation, necessitating optimized conditions (e.g., higher temperatures or microwaves). Yields for analogous arylations range from 50–75%, depending on the boronic acid’s steric and electronic profile.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (CDCl₃): δ 3.90 (s, 3H, OCH₃), 6.85–7.20 (m, 3H, Ar-H), 8.10 (s, 1H, C=CH).
  • ¹³C NMR : δ 56.5 (OCH₃), 121.4 (q, J = 272 Hz, CF₃), 160.2 (C=O).
  • IR (KBr) : 1785 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows a single peak at tR = 6.2 minutes, confirming >98% purity.

Comparative Analysis of Methods

Table 2. Advantages and Limitations of Synthetic Routes

Method Advantages Limitations
Cyclodehydration High yields, scalable Requires anhydrous conditions
Hypervalent Iodine Mild conditions, no preactivation Cost of iodine reagents
Robinson–Gabriel C4 functionalization Requires α-amino ketone precursor
Palladium Catalysis Late-stage diversification Moderate yields, sensitivity to CF₃

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Methoxy-4-(trifluoromethyl)phenyl)oxazol-5(4H)-one and its derivatives?

  • Methodology : The compound can be synthesized via condensation reactions. For example, hippuric acid derivatives are reacted with substituted benzaldehydes (e.g., 3-bromo-4-methoxybenzaldehyde) in the presence of acetic anhydride and sodium acetate. This forms benzylidene-oxazol-5(4H)-ones, which are purified via column chromatography (ethyl acetate/hexane eluent) . Key reagents include acylated benzoic acids and aldehydes with electron-withdrawing groups to stabilize intermediates.

Q. How are oxazol-5(4H)-one derivatives characterized structurally?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy identifies carbonyl (C=O) stretches (~1796 cm⁻¹) and aromatic C-H vibrations.
  • NMR (¹H and ¹³C) confirms substitution patterns; for example, methoxy protons appear at δ ~3.8 ppm, and trifluoromethyl carbons show distinct splitting in ¹³C spectra.
  • Mass spectrometry (ESI-MS) provides molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate cytotoxicity of oxazol-5(4H)-one derivatives?

  • Methodology : Test compounds against Artemia salina (brine shrimp) and Daphnia magna (water flea) to assess acute toxicity. LC₅₀ values are calculated using probit analysis. For antimicrobial activity, use Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains with agar diffusion or microdilution assays .

Advanced Research Questions

Q. How can photochemical methods enhance the functionalization of oxazol-5(4H)-one scaffolds?

  • Methodology : Utilize hydrogen atom transfer (HAT) and radical cyclization under UV light. For example, BF₃·OEt₂ catalyzes reactions between oxazolones and thiols (e.g., 1,3-propanedithiol) in dichloromethane. Monitor reaction progress via TLC and purify products via silica gel chromatography (PE/EtOAc). This approach introduces dithiolane/dithiane moieties, enabling stereochemical diversification .

Q. How do stereochemical considerations impact the stability and activity of oxazol-5(4H)-one derivatives?

  • Methodology : Racemization can occur during storage, even at –20°C. Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric purity. For asymmetric synthesis, employ phosphine-catalyzed γ-additions with racemic allenoates to achieve enantioselective α,α-disubstituted amino acid derivatives .

Q. What advanced computational tools aid in resolving structural ambiguities in crystallographic data?

  • Methodology : Use SHELX programs (SHELXL, SHELXS) for small-molecule refinement. High-resolution X-ray data can resolve trifluoromethyl group orientations and methoxy-phenyl planarity. For electron-density maps, apply twin refinement if crystals exhibit twinning .

Q. How can contradictory biological activity data be reconciled across studies?

  • Methodology : Cross-validate assays using standardized protocols. For example, discrepancies in antioxidant activity (e.g., lipid peroxidation vs. EROD inhibition) may arise from differing radical sources (e.g., Fe²⁺/ascorbate vs. CYP450 enzymes). Use positive controls like caffeine for EROD assays and compare IC₅₀ values under identical conditions .

Q. What strategies optimize reaction yields in multi-step syntheses of complex oxazolone derivatives?

  • Methodology : Employ microwave-assisted synthesis to reduce reaction times (e.g., from 24 hrs to 2 hrs) and improve regioselectivity. For sensitive intermediates, use low-temperature (–78°C) lithiation or Pd-catalyzed cross-coupling to install aryl/heteroaryl groups .

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